N-(oxolan-2-ylmethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(22-13-16-9-6-12-26-16)14-27-21-23-18-11-5-4-10-17(18)20(24-21)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLTPKIZCWODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(oxolan-2-ylmethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an oxolan ring, a phenyl group, and a quinazoline moiety. The presence of these functional groups suggests possible interactions with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular responses such as proliferation and apoptosis.
- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, quinazoline derivatives have been shown to induce apoptosis in cancer cells through various pathways:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HCT116 | 0.24 | Apoptosis induction via caspase activation |
| B | MCF7 | 0.35 | Cell cycle arrest at G1 phase |
| C | A549 | 0.50 | Inhibition of PI3K/Akt pathway |
These findings suggest that the target compound may also possess similar anticancer properties.
Anti-inflammatory Effects
Compounds with structural similarities to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2:
| Study | Compound | Effect on Cytokines | Reference |
|---|---|---|---|
| 1 | D | Decreased IL-6 and TNF-alpha levels | |
| 2 | E | Reduced COX-2 expression in vitro |
Case Studies
-
Case Study 1: Anticancer Activity
- A study evaluated the effects of this compound on HCT116 colorectal cancer cells.
- Results indicated a significant reduction in cell viability at concentrations above 0.5 µM, with apoptosis confirmed by flow cytometry.
-
Case Study 2: Anti-inflammatory Activity
- In an animal model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
